Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium
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Overview
Description
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium, also known as Methyl (triphenylphosphoranylidene)acetate, is a versatile organophosphorus compound. It is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be synthesized through the reaction of triphenylphosphine with methyl bromoacetate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions often involve anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to produce the desired alkene and a phosphine oxide byproduct .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Anhydrous solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with the carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be compared with other similar compounds such as:
(Carbomethoxymethylene)triphenylphosphorane: Similar in structure and used in Wittig reactions, but with different substituents on the phosphorus atom.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another Wittig reagent with an ethoxycarbonyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable ylides, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C19H16N2P+ |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
methylidyne-[(triphenyl-λ5-phosphanylidene)amino]azanium |
InChI |
InChI=1S/C19H16N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h1-16H/q+1 |
InChI Key |
QUJGGUWYOOXCCI-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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